2,4-Dibromoanisole

Vue d'ensemble

Description

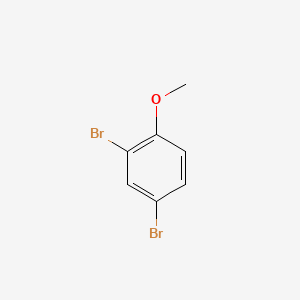

2,4-Dibromoanisole (2,4-DBA; CAS RN 21702-84-1) is a brominated aromatic ether with the molecular formula C₇H₆Br₂O and a molecular weight of 265.93 g/mol . Structurally, it features bromine atoms at the 2- and 4-positions of a methoxy-substituted benzene ring. It is a crystalline solid with a melting point of 60–64°C and is synthesized via methylation of 2,4-dibromophenol using methyl iodide and potassium carbonate .

2,4-DBA is both naturally and anthropogenically produced. Natural sources include marine organisms (e.g., algae, sponges), while anthropogenic sources involve industrial processes such as polymer and flame retardant manufacturing . It is ubiquitously detected in environmental matrices, including air, seawater, and sediments, with significant concentrations observed in the Arctic due to its volatility and sea-to-air exchange dynamics .

Méthodes De Préparation

Preparation Methods of 2,4-Dibromoanisole

Bromination of Anisole

One of the primary synthetic routes to this compound is the direct bromination of anisole. This method relies on electrophilic aromatic substitution where bromine atoms are introduced selectively at the 2- and 4-positions of the aromatic ring activated by the methoxy group.

-

- Bromide source: molecular bromine (Br₂) or sodium bromide (NaBr)

- Oxidizing agent: potassium monopersulfate (Oxone) or hydrogen peroxide

- Solvent: solventless conditions or organic solvents like dichloromethane (DCM)

- Catalyst: copper-plated steel beads for mechanical agitation or Lewis acids (e.g., FeBr₃) for activation

- Temperature: ambient to 40°C

- Reaction time: 10 minutes to 3 hours depending on catalyst loading

Process Description:

The anisole is reacted with a bromide source in the presence of an oxidizing agent and acid under two-phase liquid-liquid conditions. The reaction proceeds with high selectivity towards 4-bromoanisole initially, followed by further bromination to yield this compound as a secondary product. The reaction temperature is controlled between 15°C and 50°C to optimize selectivity and yield.-

- 4-Bromoanisole: 75–90%

- This compound: 5–25%

- Minor byproduct 2-bromoanisole: <0.5%

$$

\text{Anisole} \xrightarrow[\text{oxidizing agent, acid, catalyst}]{\text{Br}^-} \text{4-Bromoanisole} \xrightarrow{\text{further bromination}} \text{this compound}

$$

This method is well-suited for laboratory-scale synthesis but requires careful control to minimize over-bromination and byproduct formation.

Synthesis from 2,4-Dibromophenol via Methylation

An industrially preferred method involves the methylation of 2,4-dibromophenol to produce this compound with high purity and yield.

-

- Starting material: 2,4-dibromophenol

- Base: potassium carbonate (K₂CO₃)

- Solvent: acetonitrile (CH₃CN)

- Methylating agent: methyl iodide (CH₃I)

- Temperature: 0°C to 60°C

- Reaction time: 12 hours under nitrogen atmosphere

Process Description:

The phenol group of 2,4-dibromophenol is deprotonated by potassium carbonate in acetonitrile, forming the phenolate ion. Subsequent methylation with methyl iodide yields this compound. The reaction is typically carried out in two stages: first, the phenol is reacted with K₂CO₃; second, methyl iodide is added and the mixture stirred at elevated temperature.-

- Reported yield: up to 98.8%

$$

\text{2,4-Dibromophenol} \xrightarrow[\text{K}2\text{CO}3]{\text{CH}3\text{CN}} \text{Phenolate intermediate} \xrightarrow[\text{CH}3\text{I}]{60^\circ C} \text{this compound}

$$

This method is advantageous for large-scale production due to its high yield, operational simplicity, and product purity.

Alternative Bromination Methods

Other reported bromination methods include:

Use of bromide salts (e.g., NaBr) with oxidants (Oxone) in solventless or minimal solvent conditions, with mechanical agitation to facilitate reaction.

Catalysis by vanadium pentoxide or ammonium heptamolybdate to enhance selectivity towards 4-bromo and 2,4-dibromo derivatives in a two-phase system.

These methods emphasize environmentally friendly conditions and improved selectivity but are less common industrially.

Comparative Data Table of Preparation Methods

| Preparation Method | Starting Material | Key Reagents & Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Bromination of Anisole | Anisole | Br₂ or NaBr + oxidizing agent + acid + catalyst | 15–50 | 10 min – 3 hours | 5–25 (this compound) | Mixture with 4-bromoanisole; requires separation |

| Methylation of 2,4-Dibromophenol | 2,4-Dibromophenol | K₂CO₃, CH₃CN, methyl iodide | 0–60 | 12 hours | Up to 98.8 | High purity, industrially preferred |

| Bromide Salt/Oxone Method | Anisole | NaBr + Oxone + mechanical agitation | Ambient | Variable | Moderate | Solventless, green chemistry approach |

Research Findings and Analysis

Selectivity and Yield: The direct bromination route often yields a mixture of mono- and di-brominated anisoles, with this compound forming as a secondary product. Control of reaction temperature, catalyst presence, and reagent stoichiometry is critical for maximizing this compound yield and minimizing isomeric byproducts.

Industrial Viability: The methylation of 2,4-dibromophenol is preferred for industrial synthesis due to its high yield (~98.8%) and straightforward purification. The reaction conditions are mild, and the process is scalable with commercially available reagents.

Environmental Considerations: The use of oxidizing agents like potassium monopersulfate and solventless conditions with mechanical agitation present greener alternatives to traditional bromination methods, reducing hazardous waste and improving safety.

Characterization: The synthesized this compound is typically confirmed by nuclear magnetic resonance (NMR), mass spectrometry (MS), and melting point analysis. The compound exhibits a melting point around 61–63°C and a boiling point near 101–106°C at 1 mm Hg pressure.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dibromoanisole undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the bromine atoms can be replaced by other substituents.

Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding quinones, and the bromine atoms can be reduced under specific conditions.

Common Reagents and Conditions:

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Major Products:

Substitution: Products include various substituted anisoles depending on the substituent introduced.

Oxidation: Products include quinones and other oxidized derivatives.

Reduction: Products include dehalogenated anisoles and other reduced forms.

Applications De Recherche Scientifique

Chemistry

2,4-Dibromoanisole serves as an intermediate in the synthesis of more complex organic compounds. Its ability to undergo electrophilic aromatic substitution reactions makes it valuable for creating various substituted anisoles. The compound can also participate in oxidation and reduction reactions, leading to products such as quinones and dehalogenated derivatives.

Biology

Research has highlighted DBA's role in phytovolatilization , particularly in rice plants. Studies indicate that DBA displays a stronger volatilization tendency compared to its analog, 2,4-dibromophenol (DBP). In hydroponic experiments, up to 6.78% of DBA was volatilized from the culture solution, demonstrating its significant bioaccumulation in plant tissues . The interconversion processes between DBA and DBP were characterized, revealing that rice plants facilitate these transformations through methylation and demethylation processes .

Medicine

DBA is being investigated for potential pharmaceutical applications due to its unique chemical properties. Its interactions at the molecular level suggest possible therapeutic roles, although specific applications remain under study.

Industry

In industrial applications, DBA is utilized in:

- Flame Retardants : Its bromine content contributes to flame resistance.

- Polymer Intermediates : Used in the synthesis of various polymer materials.

- Wood Preservatives : Enhances durability against pests and decay.

Phytovolatilization Study

A detailed study conducted on rice plants evaluated the uptake and volatilization of DBA and DBP under controlled hydroponic conditions. The results indicated:

- Volatilization Rates : DBA contributed significantly more to total volatilization than DBP.

- Interconversion Rates : The methylation process increased phytovolatilization efficiency by approximately 12% for both compounds .

Chemical Reaction Analysis

Research on the chemical reactivity of DBA showed that it can participate in various substitution reactions using halogens or nitrating agents. The oxidation potential of the methoxy group allows for further functionalization, making DBA a versatile compound for synthetic organic chemistry .

Mécanisme D'action

The mechanism of action of 2,4-Dibromoanisole involves its interaction with various molecular targets. The bromine atoms and the methoxy group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution, where the electron-donating methoxy group activates the benzene ring towards electrophilic attack. The bromine atoms can also participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparaison Avec Des Composés Similaires

Structural Isomers and Substitution Patterns

2,6-Dibromoanisole (2,6-DBA)

- Structure : Bromine at 2- and 6-positions.

- Cytotoxicity : Exhibits enhanced cytotoxicity compared to 2,4-DBA due to the spatial arrangement of substituents. The 2,6-substitution pattern in polybrominated diphenyl ethers (PBDEs) enhances mitochondrial inhibition (IC₅₀ = 0.0064 μM for complex II) .

- Environmental Presence : Less frequently reported than 2,4-DBA, likely due to lower natural abundance .

3,5-Dibromoanisole (3,5-DBA)

- Structure : Bromine at 3- and 5-positions.

- Physical Properties : Melting point 34–38°C, higher volatility than 2,4-DBA due to symmetrical substitution .

Physicochemical Properties

*LogP values estimated via computational models.

Environmental Behavior and Transformation

- Phytovolatilization: In rice plants, 2,4-DBA undergoes demethylation to 2,4-dibromophenol (2,4-DBP), increasing volatilization by 36.9% . This interconversion is less pronounced in 2,6-DBA due to steric hindrance .

- Photodegradation: 2,4-DBA degrades faster than 2,4,6-tribromoanisole (2,4,6-TriBA), forming bromophenols and polybrominated dioxins .

- Arctic Transport : 2,4-DBA dominates bromoanisoles in Arctic air (50–70 pg/m³) due to its volatility, whereas 2,4,6-TriBA is more abundant in seawater .

Analytical Detection

Activité Biologique

2,4-Dibromoanisole (2,4-DBA) is an organic compound that has garnered attention due to its biological activity and environmental significance. This article explores the biological properties of 2,4-DBA, focusing on its uptake, phytovolatilization, and interconversion processes in rice plants, as well as its potential implications in environmental health.

- Chemical Formula : C₇H₆Br₂O

- Molecular Weight : 232.93 g/mol

- CAS Number : 615-56-7

Uptake and Phytovolatilization

Recent studies have highlighted the importance of 2,4-DBA in environmental contexts, particularly regarding its uptake and volatilization by plants. In hydroponic experiments involving rice plants, it was observed that:

- Volatilization Rate : 2,4-DBA exhibited a higher volatilization tendency compared to its analog 2,4-dibromophenol (2,4-DBP). Approximately 4.74% of the initial mass of 2,4-DBA was volatilized during the study period, which is 3.43 times greater than that of 2,4-DBP .

- Phytovolatilization Contribution : The phytovolatilization process contributed to 6.78% of total volatilization for 2,4-DBA and 41.7% for 2,4-DBP. This indicates that plant uptake plays a significant role in the emission of these compounds into the atmosphere .

Interconversion Processes

The interconversion between 2,4-DBA and 2,4-DBP was characterized through demethylation and methylation processes:

- Demethylation Ratio : The demethylation ratio for 2,4-DBA was found to be 12.0% , which is significantly higher than the methylation ratio for 2,4-DBP .

This suggests that rice plants can transform these compounds through biochemical processes that may affect their environmental persistence and toxicity.

Biological Activity in Context

The biological activity of this compound extends beyond its environmental interactions. It has been implicated in various biological mechanisms:

- Toxicity Studies : Toxicological assessments indicate that brominated compounds like 2,4-DBA can exhibit endocrine-disrupting properties. While specific data on direct toxicity to humans or animals is limited, related studies on brominated compounds suggest potential health risks associated with exposure .

- Antimicrobial Properties : Some studies have indicated that brominated anisoles may possess antimicrobial properties; however, specific research focusing solely on 2,4-DBA remains sparse. Further exploration into its efficacy against pathogens could provide insights into its potential applications .

Case Study 1: Uptake in Rice Plants

In a controlled hydroponic study conducted by Zhang et al., rice seedlings were exposed to varying concentrations of this compound to evaluate uptake and transformation rates:

| Parameter | Value |

|---|---|

| Initial Concentration | 4 mg/L |

| Total Volatilization | 4.74% |

| Phytovolatilization Rate | 6.78% |

| Demethylation Ratio | 12.0% |

This study provided crucial data on how rice plants interact with brominated compounds in aquatic environments .

Case Study 2: Environmental Impact Assessment

In a broader environmental assessment focusing on organic contaminants in agricultural runoff, researchers monitored the presence of various brominated compounds including 2,4-DBA:

- Findings indicated significant levels of these contaminants in both soil and water samples near agricultural sites.

This highlights the need for ongoing monitoring and regulation concerning the use of brominated compounds in agriculture .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,4-dibromoanisole, and how do reaction conditions influence yield?

- This compound is typically synthesized via bromination of methoxy-substituted benzene derivatives. For example, direct bromination of anisole using bromine in the presence of Lewis acids (e.g., FeBr₃) can yield regioselective products. Optimization of solvent (e.g., DCM or DMF), temperature (0–25°C), and stoichiometry (Br₂:anisole ratio) is critical to minimize di- or tri-substituted byproducts . Characterization via NMR and GC-MS is recommended to confirm purity and regiochemistry .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Distinct aromatic proton splitting patterns (e.g., doublets for H-3 and H-5 due to bromine substituents) and carbon shifts confirm substitution positions.

- Mass Spectrometry (MS) : Molecular ion peaks at m/z ~265.93 (C₇H₆Br₂O) and isotopic patterns for bromine (1:1:1 ratio for two Br atoms) validate the structure.

- UV-Vis : Absorbance in the 250–300 nm range correlates with π→π* transitions in the aromatic system .

Q. What are the key physicochemical properties of this compound relevant to laboratory handling?

- Molecular Formula : C₇H₆Br₂O; Molecular Weight : 265.93 g/mol.

- Physical State : Pale beige crystalline solid with a density of ~1.82 g/cm³ (analogous to 3,4-dibromoanisole).

- Solubility : Limited solubility in water but miscible in organic solvents (e.g., ethanol, DMSO). Stability under inert atmospheres is recommended to prevent debromination .

Q. How does the methoxy group in this compound influence its reactivity compared to non-ether analogs?

- The methoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para and ortho positions. This contrasts with phenol derivatives (e.g., 2,4-dibromophenol), where the hydroxyl group increases acidity and hydrogen-bonding potential. The ether linkage in this compound enhances stability under basic conditions, making it preferable for Suzuki-Miyaura coupling reactions .

Advanced Research Questions

Q. How can researchers resolve contradictory data in the environmental persistence of this compound?

- Contradictions in degradation rates may arise from matrix effects (e.g., soil vs. water) or microbial activity. Use isotopically labeled ⁱ³C₆-2,4-dibromoanisole (available as a reference standard) in mass spectrometry to track degradation pathways and quantify metabolites like 2,4-dibromophenol . Environmental fate studies should include controls for photolysis and biotic transformation .

Q. What advanced analytical methods are used to detect this compound in complex matrices?

- GC-ECD/HRMS : Effective for trace detection in environmental samples (e.g., water, soil) with detection limits <1 ppb.

- LC-QTOF-MS : Provides accurate mass data for structural confirmation and differentiation from isomers (e.g., 3,5-dibromoanisole).

- SPME Fiber Extraction : Preconcentrates analytes from aqueous matrices, improving sensitivity .

Q. How does the electronic structure of this compound influence its application in cross-coupling reactions?

- The bromine atoms act as leaving groups in Pd-catalyzed reactions (e.g., coupling with arylboronic acids). Computational studies (DFT) show that the methoxy group lowers the LUMO energy, facilitating oxidative addition to palladium(0) complexes. Optimize ligand choice (e.g., XPhos) and base (K₂CO₃) to suppress protodebromination .

Q. What metabolic pathways involve this compound in biological systems?

- In plants (e.g., rice), cytochrome P450 enzymes mediate O-demethylation, converting this compound to 2,4-dibromophenol. This metabolite can undergo further glycosylation or sulfonation. Use ¹⁴C-labeled analogs and HPLC-radiodetection to map metabolic networks .

Q. What strategies improve the regioselectivity of this compound in multi-step syntheses?

- Directed Ortho-Metalation : Use a directing group (e.g., amide) to functionalize specific positions before bromination.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of the methoxy group) to control substitution patterns.

- Microwave-Assisted Synthesis : Reduces reaction times and improves yield in sterically hindered systems .

Q. How does this compound behave under extreme pH or thermal conditions?

- Acidic Conditions : Methoxy groups may hydrolyze to phenolic derivatives (e.g., 2,4-dibromophenol) at elevated temperatures.

- Thermal Stability : Decomposition above 200°C releases bromine radicals, detectable via TGA-MS. Use inert atmospheres (N₂/Ar) to mitigate degradation during high-temperature reactions .

Propriétés

IUPAC Name |

2,4-dibromo-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXUGXPKRBQINS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074827 | |

| Record name | Benzene, 2,4-dibromo-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21702-84-1 | |

| Record name | 2,4-Dibromoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21702-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021702841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2,4-dibromo-1-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dibromoanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dibromoanisole | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KEL2VE23DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.